molecular formula C15H17Cl2NO4 B7438654 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid

2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid

Cat. No. B7438654
M. Wt: 346.2 g/mol
InChI Key: ZZOWRKWVRHIYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of gamma-linolenic acid (GLA) and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of DCP-LA is not fully understood. However, it has been proposed that DCP-LA may exert its neuroprotective effects through its ability to modulate the activity of ion channels and receptors in the brain. DCP-LA has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCP-LA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DCP-LA has been found to have a range of biochemical and physiological effects. DCP-LA has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have a calming effect on neuronal activity. DCP-LA has also been found to increase the levels of antioxidants in the brain, which can protect against oxidative stress. DCP-LA has been found to improve mitochondrial function, which is important for energy production in cells.

Advantages and Limitations for Lab Experiments

DCP-LA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. DCP-LA is also stable and can be easily synthesized in large quantities. However, DCP-LA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body. This can make it difficult to maintain a steady concentration of DCP-LA in the body over a prolonged period of time.

Future Directions

There are several future directions for research on DCP-LA. One area of research is to further investigate the mechanism of action of DCP-LA. This can help to identify new targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of DCP-LA in other diseases and conditions, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCP-LA in humans.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process. The first step involves the conversion of 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid to its acyl chloride derivative. This is followed by the reaction of the acyl chloride with piperidine to form the piperidinyl-acyl derivative. The final step involves the hydrolysis of the piperidinyl-acyl derivative to yield DCP-LA.

Scientific Research Applications

DCP-LA has been studied for its potential therapeutic applications in a range of diseases and conditions, including Alzheimer's disease, stroke, traumatic brain injury, and epilepsy. DCP-LA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. DCP-LA has also been found to have anti-inflammatory effects and has been shown to reduce brain damage in animal models of traumatic brain injury and epilepsy.

properties

IUPAC Name

2-[1-[2-(2,6-dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO4/c16-11-2-1-3-12(17)10(11)8-13(19)18-6-4-9(5-7-18)14(20)15(21)22/h1-3,9,14,20H,4-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOWRKWVRHIYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C(=O)O)O)C(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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